Spectroscopic Characterization of Ofloxacin N-oxide: A Technical Guide for Researchers
Spectroscopic Characterization of Ofloxacin N-oxide: A Technical Guide for Researchers
Introduction: The Significance of Characterizing Ofloxacin N-oxide
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely utilized in clinical practice. Its metabolism in vivo leads to the formation of metabolites, among which Ofloxacin N-oxide is a notable product. The characterization of such metabolites is a cornerstone of drug development and safety assessment, ensuring a comprehensive understanding of the drug's fate in the body. This technical guide provides an in-depth exploration of the spectroscopic data of Ofloxacin N-oxide, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For researchers and scientists in drug development, this document serves as a practical reference for the structural elucidation and analytical method development for this important metabolite.
The formation of an N-oxide on the N-methylpiperazine moiety of Ofloxacin alters its physicochemical properties, which can influence its biological activity and clearance. Therefore, unambiguous structural confirmation through spectroscopic methods is paramount. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in established scientific principles.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For Ofloxacin N-oxide, electrospray ionization (ESI) is a soft ionization technique well-suited for generating the protonated molecular ion.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: A dilute solution of Ofloxacin N-oxide is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small percentage of a volatile acid such as formic acid to promote protonation.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.
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Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
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Desolvation: The charged droplets are passed through a heated capillary or subjected to a drying gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.
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Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
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Tandem MS (MS/MS): To obtain structural information, the protonated molecular ion of Ofloxacin N-oxide is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
Data Interpretation and Discussion
The expected molecular formula for Ofloxacin N-oxide is C₁₈H₂₀FN₃O₅, with a monoisotopic mass of 377.1387 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at an m/z of 378.1460.
A study on the degradation of levofloxacin (the S-enantiomer of ofloxacin) identified levofloxacin N-oxide and reported its fragmentation.[2] Ofloxacin, being the racemate, will exhibit an identical fragmentation pattern. A key diagnostic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da).[3]
The proposed fragmentation pathway for Ofloxacin N-oxide is visualized below:
Caption: Proposed ESI-MS/MS fragmentation pathway for Ofloxacin N-oxide.
Table 1: Key Mass Spectral Data for Ofloxacin N-oxide
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 378.1465 | 378 | Protonated molecular ion |
| [M+H - O]⁺ | 362.1516 | 362 | Loss of oxygen from the N-oxide |
| [M+H - CO₂]⁺ | 334.1567 | 334 | Decarboxylation |
The observation of the [M+H]⁺ ion at m/z 378 confirms the molecular weight of Ofloxacin N-oxide. The characteristic loss of an oxygen atom to yield a fragment at m/z 362 is strong evidence for the N-oxide functionality.[2][3] Further fragmentation through decarboxylation (loss of CO₂) from the parent ion is also a common pathway for fluoroquinolones.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key difference between Ofloxacin and Ofloxacin N-oxide is the presence of the N-oxide bond, which has a characteristic stretching frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid Ofloxacin N-oxide sample is placed directly onto the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
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Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam penetrates a small distance into the sample at each reflection point, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
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Spectrum Generation: The attenuated IR beam is then directed to the detector, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Data Interpretation and Discussion
The IR spectrum of Ofloxacin N-oxide will share many characteristic peaks with the parent Ofloxacin molecule, but with the addition of a key absorption band for the N-O stretch. Studies on aromatic N-oxides, such as pyridine N-oxide, have assigned the N-O stretching vibration to the 1250-1300 cm⁻¹ region.[4]
Table 2: Predicted Key IR Absorption Bands for Ofloxacin N-oxide
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-3500 | O-H (Carboxylic acid) | Stretching (broad) |
| ~1720 | C=O (Carboxylic acid) | Stretching |
| ~1620 | C=O (Ketone) | Stretching |
| ~1620 | C=C (Aromatic) | Stretching |
| ~1250-1300 | N-O | Stretching |
| ~1000-1100 | C-F | Stretching |
The presence of a band in the 1250-1300 cm⁻¹ region, which is absent in the spectrum of Ofloxacin, would be a strong indicator of the N-oxide functionality. The other bands, corresponding to the carboxylic acid, ketone, aromatic ring, and C-F bond, are expected to be largely unshifted compared to Ofloxacin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of Ofloxacin N-oxide.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: A few milligrams of Ofloxacin N-oxide are dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
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Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Interpretation and Discussion
The N-oxidation of the N-methylpiperazine ring in Ofloxacin will induce significant changes in the chemical shifts of the protons and carbons in and around this moiety. The electron-withdrawing nature of the N-oxide bond will cause a downfield shift (to higher ppm values) for the adjacent protons and carbons.
Caption: Effect of N-oxidation on the NMR chemical shifts of the piperazine moiety.
Table 3: Predicted ¹H NMR Chemical Shift Changes for Ofloxacin N-oxide (relative to Ofloxacin)
| Proton(s) | Ofloxacin (ppm) | Ofloxacin N-oxide (Predicted ppm) | Expected Change |
| N-CH₃ | ~2.3 | > 2.3 | Downfield shift |
| Piperazine CH₂ (adjacent to N-oxide) | ~2.5 | > 2.5 | Downfield shift |
| Piperazine CH₂ (adjacent to quinolone) | ~3.3 | ~3.3 | Minimal change |
| Aromatic H | ~7.0 - 8.5 | ~7.0 - 8.5 | Minimal change |
| Oxazine CH & CH₂ | ~4.3 - 4.5 | ~4.3 - 4.5 | Minimal change |
| Oxazine CH₃ | ~1.5 | ~1.5 | Minimal change |
Table 4: Predicted ¹³C NMR Chemical Shift Changes for Ofloxacin N-oxide (relative to Ofloxacin)
| Carbon(s) | Ofloxacin (ppm) | Ofloxacin N-oxide (Predicted ppm) | Expected Change |
| N-CH₃ | ~47 | > 47 | Downfield shift |
| Piperazine CH₂ (adjacent to N-oxide) | ~50 | > 50 | Downfield shift |
| Piperazine CH₂ (adjacent to quinolone) | ~55 | ~55 | Minimal change |
| Quinolone & Oxazine Carbons | Various | Various | Minimal change |
The most significant changes in the ¹H and ¹³C NMR spectra of Ofloxacin N-oxide compared to Ofloxacin will be the downfield shifts of the N-methyl group and the adjacent methylene groups of the piperazine ring. These predictable shifts provide a clear spectroscopic signature for the N-oxide metabolite.
Conclusion
The comprehensive spectroscopic analysis of Ofloxacin N-oxide, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural confirmation. The key diagnostic features are the molecular ion and characteristic fragmentation in MS, the appearance of an N-O stretching band in the IR spectrum, and the downfield shifts of the N-methylpiperazine moiety signals in the NMR spectra. This technical guide serves as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical sciences, enabling the confident identification and characterization of this important metabolite.
References
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PubChem. Ofloxacin N-oxide. National Center for Biotechnology Information. [Link]
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Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]
- Szafran, M., & Dega-Szafran, Z. (1974). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences, Section A, 80(3), 128-134.
- Bojarska, J., et al. (2011). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 68(5), 673-680.
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- 1. Ofloxacin N-oxide | C18H20FN3O5 | CID 10362217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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